molecular formula C22H15FN2O3 B11712636 N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide

Cat. No.: B11712636
M. Wt: 374.4 g/mol
InChI Key: OPQKNGDNBBMEDA-UHFFFAOYSA-N
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Description

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide is a benzamide derivative featuring a 1,3-dioxoisoindole (phthalimide) moiety linked via a methylene group to the nitrogen of a substituted benzamide. This compound belongs to a class of molecules often explored for their pharmacological activities, including enzyme inhibition and anticancer properties .

Properties

Molecular Formula

C22H15FN2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide

InChI

InChI=1S/C22H15FN2O3/c23-16-10-12-17(13-11-16)24(20(26)15-6-2-1-3-7-15)14-25-21(27)18-8-4-5-9-19(18)22(25)28/h1-13H,14H2

InChI Key

OPQKNGDNBBMEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)BENZAMIDE typically involves the reaction of phthalic anhydride with an amine derivative. The process can be summarized as follows:

    Formation of Phthalimide: Phthalic anhydride reacts with ammonia or a primary amine to form phthalimide.

    N-Alkylation: The phthalimide is then alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

    Substitution Reaction: The alkylated phthalimide undergoes a substitution reaction with 4-fluoroaniline to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide has been investigated for its potential as a therapeutic agent. Its applications include:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that derivatives of benzamide compounds exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma . The mechanism of action may involve modulation of specific molecular targets associated with cell growth and survival.
  • Antimicrobial Properties : Research has demonstrated that similar compounds possess antimicrobial activity against both bacterial and fungal strains. The synthesis of benzamide analogues has led to the discovery of agents with potent antibacterial properties comparable to standard antibiotics .

Biological Research

The biological implications of this compound extend beyond anticancer and antimicrobial applications:

  • Enzyme Inhibition : There is ongoing research into the enzyme inhibitory potential of this compound and its derivatives. Studies have highlighted their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in synthetic chemistry:

  • Synthetic Intermediates : The compound can be utilized in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against HCT116 colorectal carcinoma cells (IC50 = 4.12 µM) .
Study 2Antimicrobial PropertiesExhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria (MIC = 5.19 µM) .
Study 3Enzyme InhibitionInhibited α-glucosidase activity, showing potential for diabetes management .

Mechanism of Action

The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-FLUOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents Molecular Formula Key Functional Groups Reported Applications
Target Compound N-(4-fluorophenyl), 1,3-dioxoisoindol-2-ylmethyl C₂₂H₁₅FN₂O₃ Benzamide, phthalimide, fluorine Potential enzyme inhibition (inferred)
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide () N-(4-methylphenyl) C₂₃H₁₈N₂O₃ Benzamide, phthalimide, methyl Not specified; structural analog for SAR studies
3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide () N-(4-chlorophenyl), butyl linker, chloro C₂₆H₂₁Cl₂N₂O₃ Benzamide, phthalimide, chlorine Pesticide/biological activity (inferred from halogenated analogs)
4-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide () Chloroacetamido, N-(4-fluorophenyl) C₁₅H₁₂ClFN₂O₂ Benzamide, chloroacetamide Intermediate in theobromine-derived anticancer agents
AN-6076: 4-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-nitrophenyl)benzamide () N-(2-nitrophenyl), nitro group C₂₂H₁₅N₃O₅ Benzamide, phthalimide, nitro Not specified; nitro group may enhance reactivity
Key Observations:
  • Substituent Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the 4-methylphenyl analog (), which is electron-donating. This difference may influence lipophilicity and binding to hydrophobic enzyme pockets . Fluorine, being smaller, offers a balance between electronic effects and metabolic stability .
  • Linker Variations :
    • The target compound uses a methylene linker , whereas employs a butyl chain . Longer linkers may improve conformational flexibility but reduce target specificity .
Key Observations:
  • IR Spectra : All compounds show strong C=O stretches (~1650–1700 cm⁻¹) from benzamide and phthalimide moieties. The absence of C=S bands (cf. ) distinguishes these from thioamide analogs .
  • NMR Data : Fluorine and chlorine substituents produce distinct ¹⁹F/³⁵Cl NMR signals, aiding structural confirmation .

Biological Activity

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide is a benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dioxoisoindole moiety, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H18FN2O3C_{22}H_{18}FN_{2}O_{3}, with a molecular weight of approximately 382.39 g/mol. Its structure features:

  • A benzamide core
  • A fluorophenyl substituent
  • An isoindole derivative with dioxo functional groups

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have shown that benzamide derivatives can inhibit tumor cell proliferation.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains.
  • Neuroprotective Effects : Some derivatives have been linked to neuroprotective activities, potentially beneficial in neurodegenerative diseases.

Antitumor Activity

In a study published in the International Journal of Molecular Sciences, researchers synthesized a series of benzamides and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural motifs showed significant inhibition of cell growth in breast and colon cancer cells, with IC50 values ranging from 10 to 20 µM for the most active compounds .

Antimicrobial Properties

A recent patent highlighted the antimicrobial efficacy of benzamide derivatives, including those with dioxoisoindole structures. The compounds were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) as low as 5 µg/mL for certain strains .

Neuroprotective Effects

Another investigation focused on the neuroprotective potential of isoindole derivatives. In vitro assays demonstrated that these compounds could reduce oxidative stress in neuronal cells, suggesting a mechanism for their protective action against neurodegeneration .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialEffective against various bacterial strains
NeuroprotectiveReduction of oxidative stress in neurons

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